Hedione
Description
Historical Context of Jasmonate Discovery and Research
The discovery of the jasmonate family began in 1962 when methyl jasmonate was first isolated from the essential oil of jasmine (Jasminum grandiflorum) and its structure was identified. bris.ac.ukperfumerflavorist.com This fragrant compound was initially appreciated for its characteristic scent. bris.ac.uk A few years later, in 1971, the free acid form, jasmonic acid, was isolated from a fungal culture. google.com These initial discoveries paved the way for decades of research into the biosynthesis and physiological roles of these compounds. Current time information in Bangalore, IN. It was soon established that jasmonates were not just aromatic secondary metabolites but ubiquitous plant hormones involved in responses to stress and developmental cues. researchgate.net The investigation into the wound-response mechanism in tomato plants was a significant area of early research, highlighting the role of jasmonates in plant defense. researchgate.net
Distinction and Relationship of Methyl Dihydrojasmonate to Jasmonic Acid and Methyl Jasmonate
Jasmonic acid, methyl jasmonate, and methyl dihydrojasmonate are closely related structurally and biochemically. Jasmonic acid is the parent compound, from which methyl jasmonate is formed through esterification—the addition of a methyl group. chemicalforums.com
Methyl dihydrojasmonate is a saturated analogue of methyl jasmonate. wikipedia.org The chemical distinction lies in the side chain attached to the cyclopentanone (B42830) ring. Methyl jasmonate possesses a double bond in its pentenyl side chain, whereas in methyl dihydrojasmonate, this double bond is reduced to a single bond through hydrogenation. chimia.ch This structural difference means methyl dihydrojasmonate has two additional hydrogen atoms. chimia.ch
Historically, methyl dihydrojasmonate (also known by trade names such as Hedione®) was first synthesized in the early 1960s. foodb.cajst.go.jp This synthesis was initially undertaken as part of the effort to confirm the chemical structure of the newly isolated methyl jasmonate. wikipedia.orgjst.go.jp While it is a well-known synthetic fragrance, methyl dihydrojasmonate also occurs naturally, albeit in trace amounts, in sources like tea flavor and Lima orange. wikipedia.org
Ubiquitous Distribution and Endogenous Presence of Jasmonates in Biological Systems
Jasmonates are widely distributed across the biological landscape, found not only in the plant kingdom but also in microorganisms and even identified in animal tissues. researchgate.nettandfonline.com
Jasmonates are endogenous regulators in a vast array of higher plants, modulating processes from growth to defense. researchgate.net
Jasminum grandiflorum L.: This is the classic source from which methyl jasmonate was first isolated, where it is a key component of the flower's essential oil. researchgate.netgoogle.com The plant is an important source for methyl jasmonates which are involved in processes like fruit ripening and plant senescence. google.com
Grapevines (Vitis vinifera): Jasmonates are involved in grapevine responses to both biotic and abiotic stress, such as salt stress. perfumerflavorist.com Exogenous application of methyl jasmonate has been shown to affect the synthesis of phenolic compounds, which are important for grape and wine quality. creative-proteomics.com
Tomato (Solanum lycopersicum): The jasmonate signaling pathway is well-studied in tomatoes, where it plays a critical role in defense against insect herbivory and in developmental processes like trichome formation and fruit ripening. foodb.caishs.org Endogenous jasmonate levels in tomato plants increase in response to stresses like cold.
Rice (Oryza sativa): In rice, a model for monocotyledonous plants, jasmonates are crucial regulators of growth, development, and defense. They are involved in everything from seed germination and root growth to flower development and responses to environmental stresses like drought and salinity. tandfonline.com
Sugarcane (Saccharum sp.): Jasmonates play a role in sugarcane's response to pathogens and pests. Studies have shown that genes in the jasmonic acid pathway are activated in response to fungal infection, and exogenous application of methyl jasmonate can induce defense-related gene expression.
The ability to synthesize jasmonates is not exclusive to plants. These compounds have been identified in various microorganisms, including both fungi and bacteria. researchgate.net For instance, jasmonic acid was first isolated from the fungus Lasiodiplodia theobromae (formerly Botryodiplodia theobromae). researchgate.net Some fungi, like Fusarium oxysporum, can produce a remarkable diversity of jasmonate compounds. researchgate.net The presence of these signaling molecules in microbes suggests their involvement in inter-kingdom communication and interactions with host plants.
Evidence indicates that jasmonates are not confined to the plant and microbial worlds. Jasmonate compounds have been detected in animal systems, including human biofluids. Specifically, methyl dihydrojasmonate has been identified in human saliva and urine. tandfonline.com Jasmonates have also been noted in human urine in other metabolic studies. Their metabolic end products are known to be eliminated through urine.
Data Tables
Table 1: Occurrence of Jasmonates in Various Biological Systems
| Biological System | Organism Example | Specific Compounds Mentioned | Reference(s) |
|---|---|---|---|
| Higher Plants | Jasminum grandiflorum L. | Methyl Jasmonate | researchgate.netgoogle.com |
| Grapevines (Vitis vinifera) | Jasmonates, Methyl Jasmonate | perfumerflavorist.comcreative-proteomics.com | |
| Tomato (Solanum lycopersicum) | Jasmonic Acid, Jasmonates | foodb.caishs.org | |
| Rice (Oryza sativa) | Jasmonates, Jasmonic Acid | tandfonline.com | |
| Sugarcane (Saccharum sp.) | Jasmonic Acid, Methyl Jasmonate | ||
| Microorganisms | Fungi (Lasiodiplodia theobromae) | Jasmonic Acid | researchgate.net |
| Fungi (Fusarium oxysporum) | Jasmonates | researchgate.net |
| Animal Biofluids | Human | Methyl Dihydrojasmonate | tandfonline.com |
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Chemical Family | Key Distinguishing Feature |
|---|---|---|
| Jasmonic Acid | Jasmonate | Parent compound with a carboxylic acid group. |
| Methyl Jasmonate | Jasmonate | Methyl ester of jasmonic acid; contains a double bond in the side chain. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-oxo-2-pentylcyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWWIYGFBYDJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029325 | |
| Record name | Methyl dihydrojasmonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid; Other Solid, Pale straw-coloured to yellowish oily liquid; Powerful floral, jasmine-like aroma | |
| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl dihydrojasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in oils; very slightly soluble in water, Soluble (in ethanol) | |
| Record name | Methyl dihydrojasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.997-1.008 (20°) | |
| Record name | Methyl dihydrojasmonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
24851-98-7 | |
| Record name | Hedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24851-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl dihydrojasmonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024851987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl dihydrojasmonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-oxo-2-pentylcyclopentaneacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL DIHYDROJASMONATE (SYNTHETIC) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GW44CIE3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways of Methyl Dihydrojasmonate
Precursor Pathways: Linolenic Acid Metabolism in Plants
The biosynthesis of jasmonates, including methyl dihydrojasmonate, commences with the metabolism of α-linolenic acid (α-LeA), an 18-carbon unsaturated fatty acid commonly found in the membranes of chloroplasts. oup.comnih.govontosight.ai This process, often triggered by external stimuli such as wounding or herbivory, involves the release of α-linolenic acid from galactolipids in the chloroplast membranes by phospholipases. oup.comuni-hohenheim.de This initial step makes the fatty acid available for subsequent enzymatic reactions. oup.com
Enzymatic Conversion to Jasmonic Acid
Once released, α-linolenic acid is converted into jasmonic acid (JA) through a series of enzymatic reactions that occur in different cellular compartments. oup.comontosight.ai
The key enzymatic steps in the conversion of linolenic acid to jasmonic acid are:
| Enzyme | Action | Product | Cellular Location |
| Lipoxygenase (LOX) | Oxygenates linolenic acid. ontosight.ainih.govwikipedia.org | 13-hydroperoxylinolenic acid | Chloroplast |
| Allene (B1206475) Oxide Synthase (AOS) | Dehydrates the hydroperoxide. ontosight.aiuni-hohenheim.deashs.org | An unstable allene oxide | Chloroplast |
| Allene Oxide Cyclase (AOC) | Cyclizes the allene oxide. ontosight.aiuni-hohenheim.deashs.org | 12-oxo-phytodienoic acid (OPDA) | Chloroplast |
| 12-oxo-phytodienoic acid reductase (OPR3) | Reduces a double bond in the cyclopentenone ring of OPDA. ontosight.aiuni-hohenheim.denih.gov | 3-oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) | Peroxisome |
| β-oxidation enzymes | Three cycles of β-oxidation shorten the carboxylic acid side chain. nih.govashs.orgresearchgate.net | Jasmonic acid (JA) | Peroxisome |
This multi-step process, known as the octadecanoid pathway, is a fundamental route for producing jasmonates in plants. wikipedia.org
Methyl Esterification of Jasmonic Acid to Methyl Jasmonate
Following its synthesis in the peroxisomes, jasmonic acid can be transported to the cytoplasm where it undergoes further modification. mdpi.comnih.gov One such modification is methyl esterification, a reaction that converts jasmonic acid into its volatile derivative, methyl jasmonate (MeJA). wikipedia.org This conversion is catalyzed by the enzyme S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase (JMT). wikipedia.orgpnas.org The JMT enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of jasmonic acid. frontiersin.orgnih.gov This esterification is a crucial step, as MeJA plays significant roles in plant defense signaling, including airborne communication between plants. nih.gov
Hydrogenation Pathways Leading to Methyl Dihydrojasmonate
Methyl dihydrojasmonate is derived from methyl jasmonate through a hydrogenation reaction. This process involves the saturation of a double bond within the pentenyl side chain of the methyl jasmonate molecule. wikipedia.org While this conversion is a key step in the formation of methyl dihydrojasmonate, the specific enzymes and detailed in-vivo pathways in plants are not as extensively characterized as the biosynthesis of jasmonic acid and methyl jasmonate. Synthetic routes for producing methyl dihydrojasmonate often involve the catalytic hydrogenation of methyl jasmonate. wikipedia.orggoogle.com
Regulation of Biosynthetic Enzymes and Gene Expression
The biosynthesis of jasmonates is a tightly regulated process, controlled at both the enzymatic and genetic levels to ensure appropriate responses to developmental cues and environmental stresses.
Role of JA Methyltransferases (JMT) in MeJA Production
Jasmonic acid carboxyl methyltransferases (JMTs) are key enzymes in the production of methyl jasmonate (MeJA). frontiersin.orgacs.org These enzymes belong to the SABATH family of methyltransferases, which are known to catalyze the methylation of various small molecules in plants. frontiersin.org The expression of JMT genes and the activity of the JMT enzyme are crucial for determining the levels of MeJA produced. oup.com For instance, in cotton (Gossypium hirsutum), two identified JMTs, GhJMT1 and GhJMT2, were shown to be responsible for the conversion of JA to MeJA in vitro. frontiersin.org Overexpression of JMT genes in transgenic plants has been shown to increase MeJA levels, highlighting the enzyme's direct role in MeJA biosynthesis. oup.com The activity of JMTs can be influenced by various factors, including developmental stage and environmental stimuli, thereby regulating the production of this important signaling molecule. nih.gov
Transcriptomic Analysis of Biosynthetic Gene Expression
Transcriptomic analyses have provided significant insights into the regulation of jasmonate biosynthetic genes. mdpi.comnih.gov Studies have shown that treatment with methyl jasmonate (MeJA) can induce the expression of a wide range of genes, including those involved in the JA biosynthesis pathway itself, suggesting a positive feedback loop. mdpi.commdpi.com For example, transcriptomic analysis in tea leaves and Senna tora revealed that MeJA treatment led to the upregulation of genes encoding key enzymes like lipoxygenase (LOX), allene oxide synthase (AOS), and 12-oxophytodienoate reductase (OPR). mdpi.commdpi.com
Furthermore, these analyses have identified various transcription factors (TFs) that are activated by JA signaling and in turn regulate the expression of biosynthetic genes. nih.govfrontiersin.org The expression of these regulatory and biosynthetic genes often occurs in a chronological cascade, with the activation of TF genes preceding the upregulation of enzymes involved in secondary metabolite production. nih.gov This complex regulatory network allows plants to fine-tune their jasmonate-mediated responses to a variety of internal and external signals. mdpi.comnih.govbohrium.com
Molecular Mechanisms of Action and Signal Transduction
Methyl Dihydrojasmonate as a Signaling Molecule
Methyl dihydrojasmonate functions as a crucial signaling molecule within and between plants, initiating a cascade of events that lead to adaptive responses. Its chemical properties and ability to trigger specific intracellular pathways are central to its role.
Intracellular Signaling Mechanisms in Plants
Methyl dihydrojasmonate, and its related compound methyl jasmonate (MeJA), are recognized as important cellular regulators that mediate a wide range of developmental processes and defense responses in plants. pnas.orgnih.gov Upon perception, these molecules activate intracellular signaling cascades that are integral to plant growth, defense against pathogens, and responses to environmental stressors. nih.gov The signaling process often begins with the interaction of the jasmonate with cellular components, leading to the synthesis of defense-related proteins and other secondary metabolites. nih.govpnas.org
Research has shown that MeJA can induce the production of various defense chemicals, including phytoalexins and protease inhibitors, which help protect the plant from herbivores and pathogens. wikipedia.org The signaling pathway involves a series of enzymatic reactions and the activation of specific genes. For instance, the application of MeJA has been observed to induce the expression of genes involved in the jasmonic acid biosynthesis pathway itself, suggesting a positive feedback loop that amplifies the defense signal. researchgate.net
Volatile Nature and Diffusion Across Biological Membranes
A key characteristic of methyl dihydrojasmonate and MeJA is their volatility, which allows them to act as airborne signals for inter-plant communication. pnas.orgnih.gov This volatility, coupled with their ability to diffuse across biological membranes, enables them to function as both intracellular and intercellular signaling molecules. pnas.orgnih.govresearchgate.net The movement of these volatile compounds through the air can alert neighboring plants to potential threats, such as herbivory or pathogen attack, allowing them to mount a defense response in advance. pnas.org
The ability to diffuse through membranes is crucial for its role as an intracellular signal transducer, allowing it to move from its site of synthesis to other parts of the cell, and even to other cells within the plant, to initiate a systemic response. pnas.orgpnas.org It is suggested that MeJA can be transported over long distances within the plant through the phloem. pnas.org
Receptor Binding and Perception
The perception of jasmonate signals, including those initiated by methyl dihydrojasmonate, is a highly specific process involving a dedicated receptor complex. This complex plays a pivotal role in transducing the hormonal signal into a cellular response.
CORONATINE INSENSITIVE 1 (COI1) Pathway in Jasmonate Perception
Central to jasmonate perception is the F-box protein CORONATINE INSENSITIVE 1 (COI1). researchgate.netmdpi.com COI1 functions as a key component of a Skp1/Cullin/F-box (SCF) type E3 ubiquitin ligase complex, designated as SCFCOI1. researchgate.netnih.gov This complex is essential for the perception of jasmonate signals. researchgate.net Mutants that are insensitive to coronatine, a bacterial phytotoxin that mimics jasmonate, are also insensitive to methyl jasmonate, highlighting the central role of COI1 in this signaling pathway. researchgate.net
The perception of the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), by COI1 is a critical step. acs.org COI1, in conjunction with JAZ proteins, forms a co-receptor for JA-Ile. frontiersin.org This interaction is what initiates the downstream signaling cascade.
Interaction with JAZ Proteins and 26S Proteasome Pathway
In the absence of a jasmonate signal, JASMONATE ZIM-DOMAIN (JAZ) proteins act as repressors of jasmonate-responsive genes. frontiersin.orgnih.govosti.gov These proteins bind to and inhibit the activity of various transcription factors that are necessary for the expression of these genes. frontiersin.orgnih.gov
Upon the perception of JA-Ile by the COI1 receptor complex, JAZ proteins are recruited to the SCFCOI1 complex. acs.orgfrontiersin.org This interaction targets the JAZ proteins for ubiquitination, a process that marks them for degradation. researchgate.netfrontiersin.org The ubiquitinated JAZ proteins are then degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted proteins in the cell. frontiersin.orgnih.govmdpi.com The degradation of the JAZ repressors releases the transcription factors, allowing them to activate the expression of downstream genes. frontiersin.orgnih.gov
Downstream Gene Expression and Protein Synthesis
The degradation of JAZ proteins unleashes a cascade of gene expression, leading to the synthesis of proteins that execute the plant's response to the initial signal. Wounding and treatment with methyl jasmonate are known to induce the expression of a wide array of stress-related genes. researchgate.net
The activation of transcription factors, such as MYC2, following JAZ degradation is a key step in this process. frontiersin.orgresearchgate.net MYC2 and its homologs regulate the expression of a specific set of jasmonate-responsive genes by binding to their promoter regions. nih.govresearchgate.net This leads to the production of various proteins, including those involved in defense, such as proteinase inhibitors, and enzymes required for the biosynthesis of secondary metabolites. wikipedia.orgnih.gov The expression of jasmonate biosynthesis genes themselves can also be induced, creating a positive feedback loop that reinforces the signal. nih.gov
Induction of Proteinase Inhibitor Proteins in Plant Defense
Methyl dihydrojasmonate, a derivative of jasmonic acid, plays a crucial role in plant defense by inducing the synthesis of proteinase inhibitor proteins. uj.ac.zanih.govnih.gov This response is a key mechanism against insect herbivores and pathogens. uj.ac.zapnas.org When a plant is wounded or attacked, it can trigger the production and release of volatile compounds like methyl jasmonate, which can act as an airborne signal. nih.govusp.br This signal can induce the expression of defense-related genes, including those encoding proteinase inhibitors, not only in the affected plant but also in neighboring plants. nih.govusp.br
The induction of proteinase inhibitors by methyl dihydrojasmonate has been observed in various plant species, including tomato, tobacco, and alfalfa. uj.ac.zanih.gov These proteinase inhibitors interfere with the digestive processes of insects, thereby reducing their ability to feed and grow, which is a vital defense strategy for the plant. pnas.org The signaling pathway involves the perception of jasmonates, leading to a cascade of events that ultimately activates the transcription of genes responsible for producing these defensive proteins. pnas.orgnih.gov
Table 1: Effect of Methyl Jasmonate on Proteinase Inhibitor Induction
| Plant Species | Response to Methyl Jasmonate | Reference |
|---|---|---|
| Tomato | Induction of proteinase inhibitor synthesis | nih.gov |
| Tobacco | Accumulation of jasmonate-induced proteins (JIPs), identified as proteinase inhibitors | uj.ac.za |
| Alfalfa | Accumulation of JIPs, identified as proteinase inhibitors | uj.ac.za |
| Sagebrush (as a source) | Induces proteinase inhibitor accumulation in neighboring tomato plants via airborne signals | nih.govusp.br |
Regulation of MYC2-dependent Transcription
The transcriptional regulation of jasmonate-responsive genes is largely orchestrated by the transcription factor MYC2. nih.govmdpi.comnih.gov MYC2 acts as a master switch, controlling a wide array of genes involved in plant defense, secondary metabolism, and development. nih.govfrontiersin.org The activity of MYC2 is tightly regulated. In the absence of a jasmonate signal, MYC2 is repressed by a group of proteins called Jasmonate ZIM-domain (JAZ) proteins. mdpi.comfrontiersin.org
Upon perception of jasmonate, such as methyl dihydrojasmonate, the JAZ proteins are targeted for degradation. mdpi.comfrontiersin.org This degradation releases MYC2, allowing it to bind to the G-box motifs in the promoters of its target genes and activate their transcription. nih.gov This activation is further enhanced by the MED25 subunit of the Mediator complex, which helps to recruit RNA polymerase II and initiate transcription. mdpi.comnih.govfrontiersin.org MYC2 can both positively and negatively regulate different sets of genes, allowing for a fine-tuned response to various stimuli. nih.gov For instance, it positively regulates genes involved in wound response and resistance to certain insects, while negatively regulating genes involved in defense against some pathogens. nih.govmpg.de
Table 2: Key Regulators in MYC2-dependent Transcription
| Regulator | Role in MYC2-dependent Transcription | Reference |
|---|---|---|
| MYC2 | Master transcription factor activating or repressing jasmonate-responsive genes. | nih.govmdpi.comnih.gov |
| JAZ proteins | Repressors that bind to and inhibit MYC2 activity in the absence of jasmonate. | mdpi.comfrontiersin.org |
| MED25 | A subunit of the Mediator complex that acts as a co-activator, enhancing MYC2-mediated transcription. | mdpi.comnih.govfrontiersin.org |
| TIME FOR COFFEE (TIC) | Negatively regulates the jasmonate pathway in a MYC2-dependent manner, contributing to the circadian gating of JA responses. | mpg.de |
Cross-Talk with Other Phytohormone Signaling Pathways
Interactions with Ethylene (B1197577) in Fruit Ripening and Defense
The interaction between methyl dihydrojasmonate and ethylene is a critical aspect of plant development and defense, particularly in the context of fruit ripening and response to pathogens. ashs.orgresearchgate.net This cross-talk can be synergistic or antagonistic depending on the specific process and the developmental stage of the plant tissue.
In fruit ripening, jasmonates can influence ethylene biosynthesis. For example, the application of a jasmonate derivative at the pre-climacteric stage in apples and pears was found to increase the expression of genes involved in ethylene synthesis, such as ACC synthase (ACS) and ACC oxidase (ACO). ishs.orgresearchgate.netnih.gov Conversely, application during the climacteric stage led to a decrease in ACS1 mRNA levels. ishs.orgresearchgate.net This suggests that jasmonates can modulate the timing and intensity of ethylene production during ripening. ishs.orgresearchgate.net
In plant defense, methyl jasmonate and ethylene often work together to enhance resistance against certain pathogens. researchgate.net Their combined action can lead to a more robust induction of defense-related genes, including those in the phenylpropanoid pathway, which produces antimicrobial compounds. researchgate.net However, the interaction is complex; for instance, blocking ethylene perception can impair the disease resistance induced by methyl jasmonate in tomato fruit. researchgate.net
Table 3: Interaction of Jasmonates and Ethylene in Fruit
| Plant | Developmental Stage | Effect of Jasmonate on Ethylene Pathway | Outcome | Reference |
|---|---|---|---|---|
| Apple & Pear | Pre-climacteric | Increased expression of ACS1 and ACO1 genes | Promotion of ethylene biosynthesis | ishs.orgresearchgate.netnih.gov |
| Apple | Climacteric | Decreased ACS1 mRNA accumulation | Inhibition of ethylene biosynthesis | ishs.orgresearchgate.net |
| Tomato | Postharvest | MeJA elevates JA content, influencing ethylene production | Triggers defense response against pathogens | researchgate.net |
Modulation by Light Signals (Phytochrome and Cryptochrome)
Light is a fundamental environmental signal that profoundly influences plant growth and development, and its signaling pathways are intricately linked with those of methyl dihydrojasmonate. The primary photoreceptors involved in this cross-talk are phytochromes, which perceive red and far-red light, and cryptochromes, which perceive blue light. nih.govusp.brnih.gov
Both phytochromes and cryptochromes are known to regulate the abundance and activity of key components in the jasmonate signaling pathway. mdpi.comfrontiersin.org For instance, light signals perceived by these photoreceptors can modulate the levels of the MYC2 transcription factor. mpg.de The stability of certain E3 ligases, which are involved in protein degradation and signaling, is also regulated by light through the action of phytochromes and cryptochromes. frontiersin.org This indicates that the plant's response to jasmonates can be fine-tuned by the prevailing light conditions, allowing for an integrated response to both biotic and abiotic cues. The circadian clock, which is entrained by light, also gates the jasmonate response, with the TIME FOR COFFEE (TIC) protein playing a role in the evening-specific inhibition of jasmonate signaling in a MYC2-dependent manner. mpg.de
Table 4: Interaction of Light Signaling and Jasmonate Pathway
| Photoreceptor | Light Spectrum | Interaction with Jasmonate Pathway | Reference |
|---|---|---|---|
| Phytochrome | Red/Far-red | Regulates the stability and activity of signaling components like MYC2. | mdpi.comfrontiersin.org |
| Cryptochrome | Blue | Modulates the levels of key jasmonate signaling proteins and is involved in the light-dependent regulation of protein degradation. | usp.brfrontiersin.org |
Influence on Abscisic Acid and Gibberellic Acid Pathways
Methyl dihydrojasmonate signaling pathways exhibit significant cross-talk with those of abscisic acid (ABA) and gibberellic acid (GA), two other critical phytohormones that regulate a wide range of developmental processes and stress responses. nih.govfrontiersin.org
The interaction with ABA is often complex and can be either synergistic or antagonistic. nih.gov For instance, in response to salt stress in rice, the application of jasmonic acid can lead to a further increase in the endogenous levels of ABA. cas.cz Both hormones are involved in regulating gene expression during adaptive responses to stress. nih.gov
In contrast, the relationship between jasmonates and GA is frequently antagonistic. nih.gov For example, while sucrose (B13894) induces the expression of genes for anthocyanin biosynthesis, this induction is repressed by the addition of GA but shows a synergistic effect with jasmonates. nih.gov This suggests that the balance between jasmonates and GA can fine-tune specific developmental outcomes. Studies have shown that GA generally promotes processes like seed germination and stem elongation, which can be counteracted by jasmonates under certain conditions. frontiersin.org
Table 5: Cross-talk of Jasmonates with ABA and GA
| Phytohormone | Nature of Interaction with Jasmonates | Observed Effects | Reference |
|---|---|---|---|
| Abscisic Acid (ABA) | Often synergistic, but can be antagonistic | Jasmonic acid can increase endogenous ABA levels under salt stress. Both are involved in stress-response gene regulation. | nih.govcas.cz |
| Gibberellic Acid (GA) | Often antagonistic | GA represses sucrose-induced anthocyanin biosynthesis, which is promoted by jasmonates. | nih.gov |
Influence on Calcium Signaling Pathways
Calcium (Ca²⁺) is a ubiquitous second messenger in plants, and its signaling pathways are closely intertwined with the jasmonate response. nih.govnih.gov Changes in intracellular calcium levels, often referred to as calcium signatures, are an early event in the jasmonate signaling cascade. nih.gov
The perception of jasmonates can trigger an influx of calcium into the cytosol, leading to a transient increase in its concentration. frontiersin.orgfrontiersin.org This calcium signal is then decoded by various calcium-binding proteins, such as calmodulins (CaMs), CaM-like proteins (CMLs), calcineurin B-like proteins (CBLs), and calcium-dependent protein kinases (CDPKs). nih.gov These calcium sensors, in turn, can regulate the activity of downstream targets, including enzymes involved in jasmonate biosynthesis and transcription factors that control the expression of jasmonate-responsive genes. nih.gov This interplay ensures that the plant's response to jasmonates is rapid, specific, and appropriately scaled to the nature of the stimulus.
Table 6: Key Components in the Jasmonate-Calcium Signaling Interaction
| Component | Role | Reference |
|---|---|---|
| Calcium Influx | An early response to jasmonate perception, leading to a transient increase in cytosolic Ca²⁺. | frontiersin.orgfrontiersin.org |
| Calcium Sensors (CaMs, CMLs, CBLs, CDPKs) | Bind to Ca²⁺ and transduce the calcium signal to downstream targets. | nih.gov |
| Downstream Targets | Include enzymes for jasmonate biosynthesis and transcription factors, whose activities are modulated by calcium sensors. | nih.gov |
Methyl Dihydrojasmonate in Plant Defense and Stress Responses
Responses to Biotic Stressors
Plants continuously face threats from a variety of organisms, including herbivorous insects and microbial pathogens. Jasmonates are central to the signaling pathways that activate defenses against these biotic stressors. nih.govresearchgate.net The application of methyl dihydrojasmonate can prevent or control biotic attacks, such as insect infestation and disease, by eliciting these natural defense pathways. google.com
Mechanical damage from herbivore feeding or other physical wounding is a primary trigger for the plant's defense system. researchgate.net This stress rapidly initiates the synthesis of jasmonic acid (JA) and its derivatives. nih.govnih.gov Wounding causes a rapid, systemic increase in JA levels in undamaged leaves, which precedes the expression of defense-related genes. nih.gov
This wound signaling pathway leads to the production and emission of volatile organic compounds (VOCs), including the volatile ester methyl jasmonate (MeJA), a process that can also be induced by exogenous application of MeJA. scispace.comresearchwithrutgers.com Damage to plant tissue can increase the release of MeJA, which can then act as an airborne signal. researchgate.net In cotton plants, for example, treatment with MeJA induces the emission of the same blend of volatile terpenes that is released when the plant is damaged by herbivores. scispace.comresearchwithrutgers.com This response involves multiple biosynthetic pathways, leading to the production of sesquiterpenes, monoterpenes, and homoterpenes. scispace.com
Jasmonates orchestrate a multi-pronged defense strategy against insect herbivores. mdpi.com The signaling cascade initiated by jasmonic acid and its derivatives leads to the synthesis of a variety of chemical defenses designed to deter feeding or inhibit insect growth. mdpi.comresearchgate.net
Key defense compounds induced by jasmonate signaling include:
Protease Inhibitors (PIs): These proteins interfere with the digestive enzymes in an insect's gut, reducing the nutritional value of the plant tissue. frontiersin.org The expression of PI genes is induced in systemic tissues within hours of wounding, a response that is dependent on the jasmonate signaling pathway. frontiersin.org
Toxic or Antifeedant Metabolites: Plants produce a vast arsenal (B13267) of specialized metabolites that are toxic or repellent to insects. Jasmonate signaling is a key regulator in the production of compounds like nicotine (B1678760) in tobacco and various terpenoids in other species. mdpi.com
Phytoalexins: These are low molecular weight antimicrobial and anti-insect compounds that accumulate at the site of attack. mdpi.commdpi.com In cotton, treatment with MeJA leads to a significant increase in the production of sesquiterpenoid and coumarin (B35378) phytoalexins, which can inhibit the growth of pathogens often associated with insect damage. fao.org Similarly, MeJA is known to induce the biosynthesis of terpenoid phytoalexins like zealexins and kauralexins in maize. mdpi.com
The following table details the induction of specific phenolic phytoalexins in cotton leaves following treatment with Methyl Jasmonate.
| Compound | Fold Increase vs. Control (at 5.0 mM MeJA) |
| Gossypetin | ~3 |
| Gossypol | 64 |
| 3-p-coumaroylquinic acid | ~2 |
| Ferulic acid | ~2 |
| Piceatannol | ~2.5 |
| Cichoric acid | Synthesized de novo |
| Chlorogenic acid | Synthesized de novo |
| Pterostilbene | Synthesized de novo |
| Data sourced from research on Gossypium hirsutum L. researchgate.net |
The jasmonate signaling pathway is a crucial component of the plant's immune response to a broad spectrum of microbial pathogens, including fungi and bacteria. nih.govresearchgate.net MeJA induces the synthesis of defensive compounds and activates the expression of pathogenesis-related (PR) genes, which are involved in resistance. nih.govresearchgate.net
Upon pathogen attack, plants synthesize and accumulate phytoalexins, which have antimicrobial properties. mdpi.com In sorghum and maize, many genes involved in phytoalexin biosynthesis are induced by MeJA. mdpi.com Studies on cotton have shown that applying MeJA enhances the production of phenolic compounds and phytoalexins, leading to increased resistance against the fungal pathogen Fusarium oxysporum. researchgate.net Similarly, treating developing cotton bolls with MeJA alongside other elicitors resulted in a two- to three-fold increase in the production of sesquiterpenoid and coumarin phytoalexins. fao.org While direct evidence is more limited, methyl dihydrojasmonate has been identified in plant extracts showing antibacterial activity against multi-drug resistant Pseudomonas aeruginosa. researchgate.net
In coniferous trees, a key defense mechanism against insects and pathogens is the production of oleoresin, which is stored in resin ducts. nih.govnih.gov While some resin ducts are present constitutively, wounding, insect attack, or fungal infection induces the formation of new, specialized ducts known as traumatic resin ducts (TDs) in the xylem (wood). nih.govresearchgate.net
Methyl jasmonate is a potent elicitor of this response. nih.govnih.gov Application of MeJA to the stems of Norway spruce and various pine species induces the formation of dense bands of TDs, enhances the biosynthesis of terpenoid resin, and leads to the accumulation of oleoresin. nih.govnih.govresearchgate.netresearchgate.net This induced defense response serves as both a physical and chemical barrier, protecting the tree from pests like bark beetles and associated pathogens. nih.govnih.gov The formation of these ducts is mediated by hormones, with methyl jasmonate stimulating an increase in ethylene (B1197577), which is responsible for the reprogramming of cambial cells to form TDs. mdpi.com
The table below summarizes the effect of Methyl Jasmonate (MJ) on the formation of traumatic resin ducts in the xylem of different pine species 60 days after treatment.
| Pine Species | MJ Concentration | Increase in Duct Density (ducts/mm²) vs. Control | Increase in Mean Duct Size (μm²) vs. Control |
| Pinus sylvestris | 25 mM | +1.38 | +10,323 |
| Pinus sylvestris | 50 mM | +1.77 | +13,101 |
| Pinus radiata | 25 mM | +1.11 | +1,939 |
| Pinus radiata | 50 mM | +1.38 | +3,480 |
| Pinus pinaster | 25 mM | +0.48 | +1,411 |
| Pinus pinaster | 50 mM | +0.78 | +1,987 |
| Pinus pinea | 25 mM | +0.07 | +1,075 |
| Pinus pinea | 50 mM | +0.06 | +1,288 |
| Data adapted from a study on 3-year-old pine trees. researchgate.net |
Induced Systemic Resistance (ISR) is a state of heightened defensive readiness throughout the entire plant, triggered by localized stimuli, such as colonization of the roots by beneficial microbes. researchgate.netnih.gov This systemic response provides broad-spectrum protection against a variety of pathogens and pests. wikipedia.org
Unlike Systemic Acquired Resistance (SAR), which is primarily dependent on salicylic (B10762653) acid, the ISR signaling pathway relies on the plant's responsiveness to jasmonate and ethylene. nih.govwikipedia.orgunifr.ch Research in Arabidopsis has demonstrated that the signal transduction pathway leading to ISR requires intact jasmonate and ethylene response pathways. nih.govunifr.ch Methyl jasmonate can effectively induce this resistance, even in plants unable to accumulate salicylic acid, highlighting the central role of the jasmonate pathway in this form of broad-spectrum plant immunity. nih.gov
Responses to Abiotic Stressors
In addition to defending against pests and pathogens, plants must cope with a range of abiotic stressors, including drought, salinity, extreme temperatures, and heavy metal toxicity. nih.govresearchgate.net Jasmonates, including MeJA, play a significant role in enhancing plant tolerance to these environmental challenges. nih.govresearchgate.net
The application of MeJA has been shown to alleviate the negative impacts of various abiotic stresses. researchgate.net It helps mitigate oxidative stress, a common consequence of abiotic stress, by activating the plant's antioxidant enzyme systems to scavenge harmful reactive oxygen species (ROS). nih.govresearchgate.net Furthermore, MeJA can help counteract osmotic stress by regulating the levels of ions and organic solutes within plant cells. nih.govresearchgate.net Research has demonstrated that MeJA treatment can improve plant growth, photosynthetic capacity, and the accumulation of beneficial compounds in plants under conditions of drought, salt stress, and heavy metal exposure. researchgate.netresearchgate.netmdpi.com
Drought and Osmotic Stress
Methyl dihydrojasmonate and related jasmonates are crucial in enhancing plant tolerance to drought and osmotic stress, which occurs when the concentration of solutes outside the plant cells is high, leading to water loss. Plants naturally increase their production of jasmonates when experiencing water deficit conditions. nih.gov Exogenous application of jasmonates has been shown to improve a plant's ability to withstand drought by boosting its antioxidative capacity. nih.gov
Under drought conditions, methyl jasmonate (MeJA) levels can increase significantly in crucial plant tissues like developing panicles in rice, leading to a complex hormonal response. nih.gov Research has demonstrated that MeJA can stimulate the production of another key stress hormone, abscisic acid (ABA), which is central to drought response. nih.govnih.gov This interaction suggests that MeJA acts as a signaling molecule that, in response to drought, triggers the ABA biosynthesis pathway, ultimately leading to physiological adjustments that can impact crop yield. nih.gov The coordinated adaptation at both metabolic and morpho-physiological levels is driven by these memory-forming mechanisms. biorxiv.org
Research Findings on Methyl Jasmonate (MeJA) and Drought Stress
| Plant Species | Observed Effect of MeJA/Drought | Key Finding | Reference |
|---|---|---|---|
| Rice (Oryza sativa) | MeJA levels increased 19-fold in panicles under drought. | Drought stress induces MeJA production, which in turn stimulates ABA biosynthesis. nih.gov | nih.gov |
| Grapevine (Vitis) | Exogenous MeJA application improved resilience to drought. | MeJA is involved in signaling, osmotic regulation, and stress resistance pathways. researchgate.net | researchgate.net |
| General Response | Exogenous application increased the antioxidative capacity of plants. | Jasmonates help ameliorate the negative effects of water stress by enhancing antioxidant defenses. nih.gov | nih.gov |
| Perennial Grass (Festuca rubra) | MeJA-induced memory stabilized metabolomic and trait variability under drought. | Hormone-induced memory plays a synergistic role in plant stress adaptation. biorxiv.org | biorxiv.org |
Extreme Temperature Changes
Methyl dihydrojasmonate is a key regulator in plant responses to both high (heat) and low (cold) temperature stress. mdpi.com Extreme temperatures can disrupt cellular functions and threaten plant survival. Jasmonate production is often increased when plants are exposed to these conditions. mdpi.com
In response to cold stress, a notable accumulation of jasmonic acid and its derivatives occurs in plants like Arabidopsis, tomato, and rice. mdpi.com This is accompanied by the induced expression of genes responsible for jasmonate biosynthesis. mdpi.com Conversely, under heat stress, jasmonate accumulation also increases. The external application of MeJA has been shown to confer tolerance to heat by helping to maintain cell viability. mdpi.com Studies on pepper plants subjected to heat shock (40°C for 72 hours) showed that MeJA application significantly increased the concentration of putrescine, a polyamine involved in stress responses. nih.gov This suggests that MeJA is required for establishing thermotolerance in plants. nih.gov
Oxidative Stress and Antioxidant Systems Modulation
When plants are under stress, they often produce an excess of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anions (O₂⁻), which can cause significant damage to cells. nih.gov This condition is known as oxidative stress. Methyl dihydrojasmonate plays a dual role in this process; it can induce the initial production of ROS, which act as signaling molecules to trigger defense responses, and it also enhances the plant's antioxidant defense system to scavenge excess ROS and mitigate damage. nih.govresearchgate.net
The application of MeJA has been shown to increase the activity of key antioxidant enzymes. nih.govresearchgate.net These enzymes are the main line of defense against oxidative stress. Studies have demonstrated that MeJA treatment can significantly boost the activity of superoxide dismutase (SOD), peroxidase (POD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX). nih.govnih.govukrbiochemjournal.org For example, in walnut seedlings under salt stress, MeJA application led to a 16.83% reduction in cellular damage (measured as malondialdehyde content) while increasing the activities of SOD, POD, and CAT by 11.60%, 10.73%, and 22.25%, respectively. nih.gov This modulation of the antioxidant system is a critical mechanism by which methyl dihydrojasmonate enhances plant tolerance to a wide range of environmental stresses. nih.govmdpi.com
Effect of Methyl Jasmonate (MeJA) on Antioxidant Enzyme Activity
| Enzyme | Function | Effect of MeJA Treatment | Reference |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide. | Activity significantly increased. | nih.govnih.gov |
| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. | Activity significantly increased. | nih.govnih.gov |
| Ascorbate Peroxidase (APX) | Reduces hydrogen peroxide to water using ascorbate. | Activity significantly increased. | nih.gov |
| Guaiacol Peroxidase (G-POD) | Detoxifies hydrogen peroxide. | Activity significantly increased. | nih.govukrbiochemjournal.org |
Mechanisms of Defense Activation
Methyl dihydrojasmonate activates plant defenses through several interconnected mechanisms, from the molecular level of gene expression to physiological responses like the regulation of stomata.
Induction of Defense-Related Genes
One of the primary ways methyl dihydrojasmonate activates plant defenses is by inducing the expression of a wide array of defense-related genes. powergrown.com When a plant detects a threat, such as a pathogen or insect attack, the jasmonate signaling pathway is activated. This leads to transcriptional reprogramming, where the expression of hundreds of genes is altered to mount a defense. nih.gov
Application of MeJA has been shown to rapidly induce genes that encode for transcription factors, protein kinases, and enzymes involved in the synthesis of secondary metabolites with anti-fungal or anti-herbivore properties. nih.gov For instance, in potato plants, exogenous MeJA treatment induced 2,927 differentially expressed genes, many of which are related to immune response and pathogen defense. Similarly, in Arabidopsis plants deficient in jasmonate synthesis, wound-responsive genes were not induced by physical damage but could be activated by the application of MeJA. pnas.org This demonstrates the essential role of jasmonates in signaling the activation of genes critical for plant protection. pnas.orgfrontiersin.org
Role in Systemic Acquired Resistance
Systemic Acquired Resistance (SAR) is a whole-plant defense response that provides long-lasting, broad-spectrum resistance to secondary infections. researchgate.netbayer.com While the hormone salicylic acid (SA) is the primary signal for the classical SAR pathway, jasmonic acid and its derivatives, like methyl dihydrojasmonate, are central to a similar systemic response known as Induced Systemic Resistance (ISR), which is often triggered by beneficial microbes. researchgate.netnih.gov
There is significant crosstalk between the SA and jasmonate signaling pathways. researchgate.net Jasmonates act as mobile signals that can be transported through the plant's vascular system to prime distant, uninfected tissues for a more rapid and robust defense activation upon subsequent attack. researchgate.net Although some studies suggest MeJA is not essential for the SA-dependent SAR pathway in Arabidopsis, its role in regulating systemic defense responses against necrotrophic pathogens and herbivorous insects is well-established. researchgate.netnih.govunifr.ch The activation of the jasmonate pathway alters the expression of defense genes throughout the plant, contributing to a state of heightened systemic immunity. researchgate.net
Modulation of Stomatal Opening and Closing
Stomata are microscopic pores on the surface of leaves that control gas exchange (CO₂ uptake) and water loss (transpiration). frontiersin.org Regulating the opening and closing of stomata is a critical defense mechanism, as closed stomata can prevent the entry of pathogens and reduce water loss during drought. nsf.gov
Methyl dihydrojasmonate is a potent inducer of stomatal closure. nih.gov The signaling pathway for MeJA-induced closure in guard cells (the cells surrounding the stomatal pore) involves the production of reactive oxygen species (ROS) and nitric oxide (NO). frontiersin.orgnih.gov These signaling molecules trigger an influx of calcium ions (Ca²⁺) into the guard cell cytoplasm. nih.gov This elevation in cytosolic Ca²⁺ activates anion channels, leading to an efflux of ions from the guard cells, a loss of turgor pressure, and subsequent stomatal closure. frontiersin.orgnih.gov This response is a rapid and effective way for plants to protect themselves from both biotic invasion and abiotic water stress. nsf.govwordpress.com
Advanced Methodologies for Analysis and Quantification of Methyl Dihydrojasmonate
Chromatographic Techniques
Chromatography is a fundamental technique for separating, identifying, and quantifying chemical compounds. For a molecule like Methyl dihydrojasmonate, which can be present in complex mixtures and has several stereoisomers, specific chromatographic methods are required to achieve accurate and reliable results.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as Methyl dihydrojasmonate. emerypharma.comnih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for confident identification and precise quantification. emerypharma.comnist.gov
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The volatile components are then carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. For Methyl dihydrojasmonate, a nonpolar or medium-polarity column is often used.
Following separation in the GC, the molecules enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound that acts as a chemical fingerprint.
Research Findings:
A GC-MS method was successfully developed to identify and quantify Methyl dihydrojasmonate in biocompatible oil-in-water microemulsions. nih.gov In this study, the compound exhibited a retention time of approximately 16.7 minutes, and the method proved effective for both low and high concentrations, with a calibration graph correlation coefficient of 0.991. nih.gov
Another method was established for the analysis of Methyl dihydrojasmonate in air particulate matter (PM1 and PM2.5). researchgate.net This analysis also utilized GC-MS for quantification, achieving a detection limit of 0.03 ng. researchgate.net
Below is a table summarizing typical GC-MS parameters for Methyl dihydrojasmonate analysis based on published research.
| Parameter | Value/Condition | Source |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |
| Application | Quantification in oil-in-water microemulsions | nih.gov |
| Retention Time | ~16.7 minutes | nih.gov |
| Correlation Coefficient (R²) | 0.991 | nih.gov |
| Detection Limit (in air PM) | 0.03 ng | researchgate.net |
Methyl dihydrojasmonate possesses two chiral centers, meaning it can exist as four different stereoisomers (enantiomers and diastereomers). These isomers can have distinct sensory properties. Chiral Gas Chromatography is a specialized technique designed to separate these enantiomers, which is not possible with standard GC columns. tandfonline.comazom.com
The separation is achieved by using a chiral stationary phase (CSP) within the GC column. azom.com These stationary phases are typically based on derivatized cyclodextrins. azom.comgcms.czmdpi.com The principle of separation relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. azom.com Because these temporary complexes have different thermodynamic stabilities, the enantiomers travel through the column at different rates, allowing for their separation. azom.com
Research Findings:
The direct enantioselective analysis of all four stereoisomers of Methyl dihydrojasmonate in various natural products was achieved for the first time using enantio-multidimensional capillary GC–mass spectrometry. tandfonline.com
The study utilized a chiral stationary phase, heptakis(2,3-di-O-methyl-6-O-tertbutyldimethylsilyl)-β-cyclodextrin, to successfully separate the enantiomeric forms of the compound. tandfonline.com This breakthrough allowed for the organoleptic evaluation of the individual stereoisomers, revealing that all four are odor-active but possess different olfactory characteristics. tandfonline.com
The ability to separate and quantify individual stereoisomers is critical for understanding the structure-activity relationship of fragrance molecules and for ensuring the desired scent profile in commercial products.
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of Methyl dihydrojasmonate. mdpi.com Unlike GC, HPLC is suitable for compounds that are not easily vaporized. In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). upb.ro
Separation occurs based on the analyte's interaction with the stationary and mobile phases. For a moderately polar compound like Methyl dihydrojasmonate, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. apexbt.com
Research Findings:
HPLC has been used in conjunction with chiral GC for the separation of enantiomeric Methyl dihydrojasmonates. tandfonline.com
A method based on HPLC technology has been developed for the detection of jasmonic acid compounds, which are structurally related to Methyl dihydrojasmonate. google.com This method involves extraction, purification, and subsequent separation and quantification using HPLC, demonstrating the technique's utility for this class of compounds. google.com HPLC is particularly advantageous for isolating compounds for further analysis or for preparative purposes due to its non-destructive nature compared to GC. mdpi.com
| Technique | Stationary Phase Example | Mobile Phase Example | Application |
| HPLC | C18 | Acetonitrile/Water with 0.1% TFA | Analysis of Jasmonic Acid Methyl Ester apexbt.com |
Sample Preparation and Extraction Methods
Before chromatographic analysis, the analyte of interest must often be extracted from its matrix and concentrated. The choice of extraction method depends on the nature of the sample matrix (e.g., liquid, solid, air) and the properties of the target compound.
Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique used for the extraction and preconcentration of organic compounds from aqueous samples. iiste.org It is particularly effective for volatile and semi-volatile compounds. unt.edu The method employs a magnetic stir bar coated with a layer of sorbent material, most commonly polydimethylsiloxane (B3030410) (PDMS), which has a high affinity for nonpolar compounds. iiste.orgunt.edu
During the extraction process, the coated stir bar is placed into the liquid sample and stirred for a defined period. iiste.org Analytes partition from the sample matrix into the PDMS coating. The efficiency of this partitioning is influenced by factors such as extraction time, stirring speed, temperature, and sample pH. iiste.org After extraction, the stir bar is removed, dried, and the analytes are desorbed, typically either thermally for introduction into a GC system or via liquid desorption for HPLC analysis. iiste.org
SBSE offers a significantly larger volume of extraction phase compared to techniques like solid-phase microextraction (SPME), leading to higher recovery and lower detection limits. nih.gov
Optimized SBSE Parameters for Volatile Compound Analysis (General Example):
| Parameter | Optimized Condition | Source |
| Stirring Rate | 1200 rpm | researchgate.net |
| Extraction Time | 90-140 minutes | researchgate.netnih.gov |
| Temperature | Room Temperature | nih.gov |
| Desorption | Thermal or Liquid Desorption | iiste.org |
When analyzing Methyl dihydrojasmonate in solid or semi-solid samples, such as airborne particulate matter, more rigorous extraction techniques are required. Soxhlet extraction and Pressurized Liquid Extraction (PLE) are two common methods for this purpose.
Soxhlet Extraction is a classical method that involves the continuous extraction of a solid sample with a heated solvent. mdpi.com The sample is placed in a thimble, and solvent is repeatedly vaporized, condensed, and allowed to drip through the sample, gradually extracting the analytes. While effective, this method is time-consuming and requires large volumes of organic solvents. mdpi.com
Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a more modern and efficient alternative. mdpi.com PLE uses conventional solvents at elevated temperatures and pressures, which significantly speeds up the extraction process. mdpi.com The high temperature increases solvent diffusivity, while the high pressure keeps the solvent in a liquid state above its boiling point, enhancing extraction efficiency. PLE requires less solvent and is much faster than Soxhlet extraction. mdpi.com
Research Findings:
A study on the analysis of Methyl dihydrojasmonate in air particulate matter evaluated the recovery efficiencies of both Soxhlet and pressurized liquid extraction. researchgate.net The results showed that both methods were equivalent and effective for extracting the target compound prior to GC-MS analysis. researchgate.net
In a broader comparison for extracting polycyclic aromatic hydrocarbons (PAHs) from particulate matter, PLE with dichloromethane (B109758) was found to be the most effective method tested. nih.govresearchgate.net
This demonstrates that for solid matrices containing Methyl dihydrojasmonate, both traditional and modern extraction techniques can be successfully applied, with PLE offering advantages in speed and solvent consumption. researchgate.netmdpi.com
Generation of Trimethylsilyloxy Derivatives for GC-MS
The analysis of methyl dihydrojasmonate (MDHJ) and other compounds with active hydrogen atoms by gas chromatography-mass spectrometry (GC-MS) can be enhanced through a derivatization process. One common and effective method is the formation of trimethylsilyloxy (TMS) derivatives. This process involves replacing the active hydrogens in hydroxyl or other functional groups with a trimethylsilyl (B98337) group, Si(CH3)3.
The primary purpose of this derivatization is to increase the volatility and thermal stability of the analyte, making it more suitable for GC analysis. TMS derivatization can also prevent undesirable interactions between the analyte and the GC column, leading to improved peak shape and resolution. For compounds containing hydroxyl groups, the formation of TMS ethers is a standard procedure.
A specific application of this technique was demonstrated in the analysis of MDHJ in air particulate matter. The method involved a reaction with a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS). This step was crucial as it prevented deleterious effects within the gas capillary column that could be caused by the interaction of hydroxyl groups from other constituents present in the air samples. This derivatization allowed for direct quantification by GC-MS without the need for additional clean-up steps like liquid column chromatography.
The use of silylating reagents like BSTFA and TMCS is a widely adopted strategy in GC analysis for a variety of compounds, including steroids, sugars, and phenols, to create more volatile and thermally stable derivatives.
Spectroscopic Techniques
A range of spectroscopic techniques are instrumental in the qualitative and quantitative analysis of chemical compounds like methyl dihydrojasmonate. These methods rely on the interaction of electromagnetic radiation with matter to provide information about the structure, composition, and properties of a substance.
Common spectroscopic techniques that can be applied to the analysis of organic molecules include:
Infrared (IR) Spectroscopy: This technique provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules by observing the magnetic properties of atomic nuclei.
Mass Spectrometry (MS): Often coupled with a separation technique like gas chromatography (GC-MS), mass spectrometry measures the mass-to-charge ratio of ions to identify and quantify compounds. GC-MS is a particularly relevant and widely used method for the determination of synthetic musks and other fragrance compounds in various environmental and biological samples.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This method measures the absorption of ultraviolet and visible light by a sample, which can be used for the quantitative analysis of compounds containing chromophores.
Raman Spectroscopy: This technique analyzes the inelastic scattering of monochromatic light, providing information about the vibrational modes of molecules.
The selection of a specific spectroscopic technique depends on the analytical requirements, such as the need for structural elucidation, quantification, or identification of a compound within a complex mixture.
Synthetic Routes and Industrial Production of Methyl Dihydrojasmonate
Early Synthesis Approaches: Selective Hydrogenation of Methyl Jasmonate from Natural Sources
The initial synthesis of methyl dihydrojasmonate involved the selective hydrogenation of methyl jasmonate. chimia.ch This precursor was obtained from natural jasmine oil. However, this method proved impractical for commercial production due to the very low concentration of methyl jasmonate in the natural oil, making extraction and isolation inefficient and costly. This limitation spurred the development of more economical and scalable synthetic routes.
Modern Synthetic Pathways
Modern industrial production of methyl dihydrojasmonate predominantly relies on multi-step chemical syntheses starting from readily available petrochemical feedstocks. These pathways are designed for high yield, cost-effectiveness, and process control.
A cornerstone of modern industrial synthesis is the aldol (B89426) condensation of cyclopentanone (B42830) and n-valeraldehyde (pentanal). lookchem.comgoogle.com This base-catalyzed reaction forms 2-pentylidene cyclopentanone. Subsequently, an acid-catalyzed isomerization shifts the double bond to yield the key intermediate, 2-pentyl-2-cyclopenten-1-one (B1585486). lookchem.compatsnap.com This intermediate is crucial for the subsequent formation of the dihydrojasmonate structure.
The next critical step involves a Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. lookchem.comgoogle.com In this process, the intermediate 2-pentyl-2-cyclopenten-1-one acts as the Michael acceptor. A common Michael donor used industrially is dimethyl malonate, which adds to the cyclopentenone ring. lookchem.com This reaction is followed by hydrolysis and decarboxylation of the resulting malonate adduct to yield (2-pentyl-3-oxocyclopentyl)acetic acid, also known as dihydrojasmonic acid. lookchem.comgoogle.com
| Step | Reactants | Key Transformation | Product |
|---|---|---|---|
| 1. Aldol Condensation | Cyclopentanone, Pentanal | Formation of a carbon-carbon bond | 2-pentylidene cyclopentanone |
| 2. Isomerization | 2-pentylidene cyclopentanone | Double bond migration | 2-pentyl-2-cyclopenten-1-one |
| 3. Michael Addition | 2-pentyl-2-cyclopenten-1-one, Dimethyl malonate | Conjugate addition of malonate | Dimethyl 2-((3-oxo-2-pentylcyclopentyl)malonate) |
| 4. Hydrolysis & Decarboxylation | Malonate adduct | Removal of one carboxyl group | (2-pentyl-3-oxocyclopentyl)acetic acid |
The final step in this common industrial route is the esterification of the (2-pentyl-3-oxocyclopentyl)acetic acid. lookchem.comgoogle.com This carboxylic acid is reacted with methanol, typically in the presence of an acid catalyst like sulfuric acid, to produce the final product, methyl dihydrojasmonate. google.com This reaction converts the carboxylic acid functional group into a methyl ester, which is characteristic of the target molecule.
An alternative and efficient synthetic strategy involves an intramolecular Michael addition. tandfonline.comtandfonline.comoup.com This pathway begins with starting materials such as alkyl acetoacetate (B1235776) or acetone (B3395972) dicarboxylate. tandfonline.comjst.go.jp In a key step, a dianion of acetoacetate is alkylated, creating a precursor that contains both the nucleophilic donor and the electrophilic acceptor within the same molecule. This intermediate then undergoes a spontaneous intramolecular Michael-type cyclization to form the substituted cyclopentanone ring structure, which is subsequently converted to methyl dihydrojasmonate. tandfonline.com This route can achieve the synthesis in a limited number of steps. tandfonline.comoup.com
Enantioselective Synthesis of Specific Stereoisomers
Methyl dihydrojasmonate has four possible stereoisomers, with the (+)-(1R)-cis-isomer being the most olfactorily potent and desirable. lookchem.com Consequently, significant research has focused on enantioselective synthesis methods to produce this specific isomer in high purity.
One successful industrial approach is the asymmetric hydrogenation of a precursor, methyl (2-pentyl-3-oxocyclopent-1-en-1-yl)acetate, using a ruthenium(II) complex with chiral ligands as the catalyst. lookchem.comnih.gov This method allows for the stereoselective reduction of the double bond to create the desired cis configuration with high enantiomeric excess.
Another strategy involves the asymmetric Michael addition of dimethyl malonate to 2-pentyl-2-cyclopenten-1-one. patsnap.comacs.org This can be achieved using chiral catalysts, such as a chiral amino-acid lithium salt or a heterobimetallic Ga-Na-BINOL complex, to direct the stereochemical outcome of the addition, leading to an enantiomerically enriched product. patsnap.comresearchgate.net
| Method | Key Precursor/Reactant | Catalyst/Reagent Type | Key Transformation | Target Isomer |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Methyl (2-pentyl-3-oxocyclopent-1-en-1-yl)acetate | Chiral Ruthenium(II) complex | Stereoselective reduction of C=C bond | (+)-(1R)-cis |
| Asymmetric Michael Addition | 2-pentyl-2-cyclopenten-1-one | Chiral amino-acid lithium salt or other chiral catalysts | Enantioselective conjugate addition | Precursor to (+)-(1R,2S) isomer |
Industrial Scale Production Methods
The industrial synthesis of methyl dihydrojasmonate primarily revolves around the Michael addition of a malonic acid ester to 2-pentyl-2-cyclopenten-1-one. This is followed by hydrolysis, decarboxylation, and subsequent esterification of the resulting (2-pentyl-3-oxocyclopentyl)acetic acid. A common method for preparing the key intermediate, 2-pentyl-2-cyclopenten-1-one, involves an aldol condensation between cyclopentanone and valeraldehyde, followed by the isomerization of the resulting 2-pentylidenecyclopentanone.
A significant focus in industrial production is the stereoselective synthesis of the (+)-(1R)-cis-isomer, which possesses the most potent and characteristic jasmine fragrance. One established industrial process to achieve a high proportion of this isomer involves the catalytic hydrogenation of the corresponding cyclopenteneacetic acid in the presence of a ruthenium(II) complex with chiral ligands, followed by esterification. Another approach to increase the concentration of the cis-isomer is through the hydrogenation of methyl dehydrodihydrojasmonate. Furthermore, high-cis methyl dihydrojasmonate can be obtained from an equilibrium mixture by utilizing specialized distillation techniques where isomerization is induced by sodium carbonate.
An alternative patented synthetic route involves the Pauson-Khand reaction of 1-heptyne (B1330384) and ethylene (B1197577), catalyzed by homogeneous rhodium and organic nitric oxide, to efficiently produce 2-amyl-2-cyclopentenone. This intermediate then undergoes addition with dimethyl malonate and decarboxylation to yield methyl dihydrojasmonate. This method is noted for its potential for shorter route steps and high atom economy, making it suitable for large-scale production.
Another patented method describes the synthesis starting from 2-pentylcyclopentenone, which undergoes a 1,4-Michael addition with an allyl zinc bromide reagent to form 2-pentyl-3-allyl cyclopentanone. This intermediate is then oxidized using ruthenium trichloride (B1173362) hydrate (B1144303) and sodium periodate (B1199274) to produce dihydrojasmonic acid, which is subsequently esterified to methyl dihydrojasmonate. This process is reported to have a high yield of 65% to 85%.
The table below summarizes the key reactants and catalysts involved in various industrial production methods.
Table 1: Key Reactants and Catalysts in Industrial Methyl Dihydrojasmonate Synthesis| Synthetic Step | Key Reactants | Catalyst/Reagent |
| Intermediate Synthesis | Cyclopentanone, Valeraldehyde | Aldol Condensation Catalyst |
| 1-Heptyne, Ethylene | Homogeneous Rhodium, Organic Nitric Oxide | |
| Michael Addition | 2-Pentyl-2-cyclopenten-1-one, Diethyl malonate/Dimethyl malonate | Base |
| 2-Pentylcyclopentenone, Allyl zinc bromide | - | |
| Isomer Enrichment | Cyclopenteneacetic acid | Ruthenium(II) complex with chiral ligands |
| Methyl dehydrodihydrojasmonate | Hydrogenation Catalyst | |
| Equilibrium mixture of isomers | Sodium carbonate | |
| Oxidation | 2-Pentyl-3-allyl cyclopentanone | Ruthenium trichloride hydrate, Sodium periodate |
| Final Steps | (2-pentyl-3-oxocyclopentyl)malonate | Water (for hydrolysis and decarboxylation) |
| Dihydrojasmonic acid | Methanol (for esterification) |
Yield Optimization and Environmental Considerations in Synthesis
Yield Optimization
Optimization of reaction yields is a critical aspect of the industrial production of methyl dihydrojasmonate. A significant focus has been on the stereoselective synthesis to maximize the proportion of the olfactorily superior (+)-cis-isomer. The use of enantioselective catalytic hydrogenation has been demonstrated as an effective method to achieve high yields and enantiopurity of (+)-cis-methyl dihydrojasmonate. For instance, rhodium/Zhaophos complexes have been utilized as catalysts for the hydrogenation of enones with high enantioselectivity.
The table below presents a comparative overview of reported yields for different synthetic approaches.
Table 2: Reported Yields for Methyl Dihydrojasmonate Synthesis| Synthetic Method | Key Features | Reported Overall Yield |
| Multi-step synthesis via hydrogenation google.com | Production of high cis-isomer content | 43.9% - 45.1% |
| Michael addition with allyl zinc bromide reagent google.com | Shorter synthetic route | 65% - 85% |
Environmental Considerations
The fragrance industry is increasingly focusing on sustainable and environmentally friendly production methods. In the context of methyl dihydrojasmonate synthesis, this translates to efforts to reduce waste, minimize energy consumption, and utilize greener chemicals.
One prominent example of this trend is the expansion of production facilities by Kao Corporation in Spain. The company has implemented a new manufacturing method for methyl dihydrojasmonate that significantly reduces its environmental footprint. This technology is projected to cut CO2 emissions by 2,000 tons annually and eliminate approximately 850 tons of saline wastewater per year, thereby also reducing the energy required for wastewater treatment kaochemicals-eu.com.
Furthermore, some patented synthetic routes are explicitly described as having environmental benefits. For example, a method for preparing methyl dihydrojasmonate is noted for being "safe and environmental protection" and resulting in "less pollution, friendly to the environment," although specific metrics are not provided.
The principles of green chemistry, such as the use of alternative and safer solvents, renewable raw materials, and energy-efficient processes like microwave-assisted synthesis or continuous flow processing, are being explored to enhance the sustainability of chemical manufacturing. While specific, detailed applications of all these green chemistry principles to methyl dihydrojasmonate synthesis are not extensively documented in the provided search results, the industry's move towards more sustainable practices suggests a growing emphasis on these areas. The use of lab-created, nature-identical methyl dihydrojasmonate also helps in preserving natural resources.
Compound Index
The following table lists the chemical compounds mentioned in this article.
Applications of Methyl Dihydrojasmonate in Agricultural Sciences
Crop Yield Enhancement
One key area of impact is in mitigating the effects of abiotic stress, such as drought and salinity, which are major limiting factors in crop productivity. In a study on rice subjected to terminal drought stress, the exogenous application of MeJA led to a significant increase in key yield components. mdpi.comresearchgate.net Similarly, in tomatoes, preharvest treatment with MeJA resulted in a notable increase in the average yield per plant compared to untreated controls. mdpi.com Research on black radish also demonstrated that foliar application of MeJA resulted in the highest taproot yield. tandfonline.com
Another mechanism contributing to yield enhancement is the role of MeJA in plant-microbe interactions. Scientists have found that MeJA released by plant roots can act as a communication signal with soil microorganisms, triggering the formation of bacterial biofilms that release compounds capable of boosting plant growth by up to 30%. biotecnika.org
However, the effect of jasmonates on yield can be concentration-dependent and vary by crop. While many studies show positive effects, some research has indicated that very high levels of MeJA, resulting from genetic overexpression, can lead to a reduction in grain yield in rice by altering spikelet development. nih.gov
Table 1: Effect of Methyl Jasmonate (MeJA) Application on Crop Yield Components Under Drought Stress
| Crop | Parameter | Increase with MeJA Treatment (%) | Source |
|---|---|---|---|
| Rice (Oryza sativa) | Total Yield | 11.1% | mdpi.comresearchgate.net |
| 1000-grain weight | 8.6% | mdpi.comresearchgate.net | |
| Filled grain percentage | 3.6% | mdpi.comresearchgate.net | |
| Tomato (Solanum lycopersicum) | Average Yield per Plant | 21.3% | mdpi.com |
Improvement of Fruit Quality Attributes
Methyl dihydrojasmonate and related compounds play a crucial role in improving the aesthetic and physiological quality of fruits, both at harvest and during post-harvest storage.
One of the most significant effects of jasmonates is the enhancement of fruit color, a key factor for consumer acceptance. This is primarily achieved by stimulating the biosynthesis of pigments like anthocyanins. Studies have shown that the application of MeJA promotes red coloration and anthocyanin accumulation in a variety of fruits, including apples, peaches, pears, and pomegranates. researchgate.netnih.govmdpi.comecu.edu.au In 'Fuji' apples, MeJA treatment was found to enhance anthocyanin synthesis. researchgate.net Similarly, post-harvest application on peaches led to a ~120% increase in anthocyanin accumulation, resulting in improved red color formation. nih.govfrontiersin.org This effect is linked to the upregulation of genes and the increased activity of key enzymes in the anthocyanin biosynthesis pathway. nih.govmdpi.com
Maintaining fruit firmness is critical for handling, transport, and shelf life. Jasmonate treatments have been shown to help preserve firmness in various fruits. In green bell peppers, MeJA application resulted in augmented firmness compared to untreated controls. nih.gov Studies on lemons and pomegranates also reported that MeJA treatments helped maintain higher firmness during cold storage. nih.govnih.gov This effect contributes to a greater resistance to mechanical damage and reduces post-harvest losses.
Jasmonates are effective in extending the shelf life of produce by delaying deterioration. Treated fruits often exhibit reduced weight loss and lower respiration rates during storage. For instance, MeJA-treated green bell peppers showed a 1.17-fold reduction in weight loss and respiration rate. nih.gov In lemons, both pre- and post-harvest MeJA treatments reduced weight loss during cold storage. nih.gov Furthermore, applications of MeJA on apricots and strawberries have been shown to reduce fruit softening and weight loss, thereby prolonging their storability. pan.olsztyn.plresearchgate.net
Enhancement of Bioactive Compounds in Crops
Beyond aesthetic and physical qualities, methyl dihydrojasmonate can increase the nutritional value of crops by boosting the concentration of beneficial bioactive compounds.
The application of jasmonates often triggers the plant's secondary metabolism, leading to the accumulation of compounds with antioxidant properties, such as phenolics, flavonoids, and carotenoids.
Research has consistently shown that MeJA treatment increases the total phenolic and flavonoid content in a wide range of crops.
Grapes : Foliar application of MeJA has been shown to increase the content of flavonoids and stilbenes. mdpi.com A single pre-harvest spray on 'Thompson Seedless' grapes enhanced total phenols and flavonoids. nih.gov
Apples : MeJA treatment on 'Fuji' apples not only increased anthocyanins but also modified the production of other phenolics and enhanced β-carotene synthesis. researchgate.net
Lettuce : In romaine lettuce, pre-harvest MeJA application significantly increased the total phenolic compounds content and antioxidant capacity. nih.gov While the treatment helped maintain the levels of carotenoids like lutein (B1675518) and β-carotene, which decreased in the control group over time. nih.gov
Other Crops : Similar effects have been observed in raspberries, finger millet, and blood oranges, where MeJA application led to significantly higher levels of total phenolics and flavonoids. ecu.edu.auresearchgate.netnih.gov
This enhancement is often linked to the increased activity of key enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL). nih.govnih.gov
Antioxidant Activity (Enzymatic and Non-Enzymatic)
Methyl dihydrojasmonate and related jasmonates play a crucial role in mitigating oxidative stress in plants by activating both enzymatic and non-enzymatic antioxidant systems. researchgate.net This activation helps plants counteract the damaging effects of reactive oxygen species (ROS), which are produced under various stress conditions. researchgate.net
Enzymatic Antioxidant Activity: Exogenous application of methyl jasmonate (MeJA) has been shown to significantly boost the activity of key antioxidant enzymes. In walnut seedlings under salt stress, MeJA treatment led to notable increases in the activities of superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT). nih.gov Specifically, SOD activity increased by 11.60%, POD by 10.73%, and ascorbate (B8700270) peroxidase (APX) by 22.25% one day after treatment. nih.gov These enzymes are critical for detoxifying harmful ROS. Similarly, MeJA application on rice seedlings improved the activity of antioxidant enzymes to combat drought stress. mdpi.com This enhancement of the enzymatic defense system is a primary mechanism by which jasmonates confer stress tolerance. nih.gov
Non-Enzymatic Antioxidant Activity: Jasmonates also stimulate the accumulation of non-enzymatic antioxidants. In 'Kumato' tomatoes, preharvest treatment with MeJA resulted in significantly higher levels of lycopene, β-carotene, ascorbic acid, total phenolics, and flavonoids compared to untreated controls. mdpi.com The total antioxidant activity in treated tomatoes, measured by DPPH radical scavenging capacity, was 88.08%, compared to 79.73% in control fruit. mdpi.com Similar effects were observed in hydroponically grown pak choi, where MeJA treatment increased total phenolics and flavonoids, leading to enhanced antioxidant capacity as measured by DPPH, ABTS, FRAP, and ORAC assays. nih.gov In blueberries subjected to water deficit, MeJA application induced an increase in total antioxidant activity, phenolic compounds, and total anthocyanins, which helps protect the photosynthetic apparatus from oxidative damage. mdpi.com
Table 1: Effect of Methyl Jasmonate (MeJA) on Antioxidant Activity in Various Crops
| Crop | Stress Condition | Parameter | Result |
| Walnut | Salt Stress | Enzymatic Activity (SOD, POD, APX) | Increased by 11.60%, 10.73%, and 22.25% respectively nih.gov |
| Tomato ('Kumato') | Preharvest | DPPH Scavenging Capacity | Increased to 88.08% from 79.73% in control mdpi.com |
| Tomato ('Kumato') | Preharvest | Non-Enzymatic Antioxidants (Lycopene, β-carotene, etc.) | Significantly higher than control mdpi.com |
| Pak Choi | Preharvest | Total Phenolics & Flavonoids | Significantly increased nih.gov |
| Blueberry | Water Deficit | Total Antioxidant Activity & Phenolic Compounds | Significantly increased mdpi.com |
Regulation of Aroma Volatiles in Fruits
Methyl jasmonate is known to be a key regulator in the biosynthesis of volatile organic compounds (VOCs), which are essential for the characteristic aroma and flavor of fruits. mdpi.com The application of MeJA can significantly alter the profile of these aroma volatiles, often enhancing the fruity and floral notes.
In 'Nanguo' pears, treatment with 100 µM MeJA was found to promote the accumulation of ester aroma compounds, which are responsible for the desirable 'fruity' aroma. mdpi.com This treatment also accelerated other ripening processes such as peel degreening and fruit softening. mdpi.com The study demonstrated that MeJA stimulated the expression of genes like PuAAT1, which is involved in ester biosynthesis. mdpi.com The effect of MeJA on aroma production can be dependent on the fruit's maturity at the time of treatment. For instance, in 'Nanguoli' pears, MeJA had a greater effect on promoting aromatic volatile biosynthesis in normal-harvested fruit compared to early-harvested fruit. tandfonline.com The number of volatile compounds in normal-harvested fruit increased from 43 in the control group to 57 in fruit treated with 5 mM MeJA. tandfonline.com
Research on tomatoes has also shown that exogenous MeJA application can increase both the number and the total amount of volatile compounds. In 'Chaoyan 298' tomatoes, a total of 71 volatile components were detected across control and treated groups, with the highest amount found at a 100 μmol/L MeJA concentration. The treatment particularly increased C6 volatile compounds, which contribute to "green" and "fruity" notes. nih.gov This regulation appears to involve an ethylene-independent mechanism for some compounds, as the effect persisted even when ethylene (B1197577) action was blocked. nih.gov
Table 2: Influence of Methyl Jasmonate (MeJA) on Aroma Volatiles in Fruits
| Fruit | Key Findings | Specific Compounds/Changes |
| 'Nanguo' Pear | Promoted accumulation of ester aroma compounds. mdpi.com | Increased total VOC content by up to 72.52%. mdpi.com |
| 'Nanguoli' Pear | Increased the number and total content of aromatic volatiles, especially in normal-harvested fruit. tandfonline.com | Number of volatiles increased from 43 (control) to 57. tandfonline.com |
| Tomato | Increased the number and total amount of volatile compounds. | Increased C6 compounds (e.g., (Z)-3-hexen-1-ol), contributing green and fruity notes. nih.gov |
| Grape Tomato | Increased levels of 6-methyl-5-hepten-2-one, derived from lycopene. nih.gov | Evidenced an ethylene-independent biosynthetic process. nih.gov |
Control of Biotic Attack in Agricultural Crops
Methyl dihydrojasmonate and related compounds are integral signaling molecules in plant defense against a wide range of biotic threats, including insect herbivores and pathogens. researchgate.net The application of these compounds can induce or "prime" plant defense systems, leading to a more robust and rapid response upon attack.
This induced resistance is achieved through the activation of complex signaling pathways that lead to the synthesis of various defensive compounds. researchgate.net These include pathogenesis-related (PR) proteins, which have antimicrobial properties, and secondary metabolites like alkaloids, terpenoids, and phenolic compounds that can deter herbivores. Jasmonates are known to initiate the expression of genes involved in both systemic acquired resistance (SAR) and local resistance mechanisms. researchgate.net
For example, the levels of endogenous jasmonates in plants increase following pathogen exposure or insect wounding. nih.gov This triggers a cascade of defensive responses. Exogenously applying MeJA mimics this natural trigger, preparing the plant for potential attacks. This strategy can be particularly useful in agricultural settings to enhance crop resilience against prevalent pests and diseases, thereby reducing the reliance on conventional chemical pesticides. researchgate.net
Integration into Sustainable Agricultural Practices
The ability of methyl dihydrojasmonate to enhance crop resilience and quality positions it as a valuable tool for sustainable agriculture and Integrated Pest Management (IPM) programs. mdpi.comresearchgate.net Sustainable agriculture aims to produce food while minimizing negative environmental impacts, and IPM is a cornerstone of this approach, emphasizing eco-friendly pest control methods. researchgate.netnih.gov
By inducing natural plant defenses against biotic stress, jasmonates can reduce the need for synthetic pesticides. researchgate.net This aligns with the core principles of IPM, which seeks to use a combination of biological, cultural, and chemical controls only when necessary to keep pest populations below economically damaging levels. researchgate.netrovensanext.com Using jasmonates as a biostimulant to prime plant defenses is a preventative strategy that can lead to a significant reduction in pesticide applications. mdpi.com
Furthermore, the positive effects of jasmonates on antioxidant levels and fruit quality can enhance the nutritional value and marketability of crops. mdpi.comnih.gov This contributes to the economic viability of farming operations, another key pillar of sustainability. rovensanext.com The integration of jasmonate-based treatments can help create more resilient and productive agricultural systems that are less dependent on chemical inputs, thereby protecting biodiversity and ecosystem health. nih.gov By promoting plant health and reducing reliance on synthetic chemicals, methyl dihydrojasmonate supports the development of robust and sustainable agro-ecological systems. researchgate.net
Environmental Distribution and Impact of Methyl Dihydrojasmonate
Presence in Environmental Matrices
Air Particulate Matter (Indoor and Outdoor)
Methyl dihydrojasmonate has been identified as a component of airborne particulate matter (PM) in both indoor and outdoor environments researchgate.net. As a semi-volatile organic compound, it can be released from consumer products and subsequently adsorb onto existing particles in the air.
Research conducted in primary schools in Barcelona found that fragrances, including methyl dihydrojasmonate, were correlated with indoor air compounds and the organic carbon fraction of PM2.5 mdpi.com. Concentrations of methyl dihydrojasmonate were consistently found to be higher in indoor settings compared to outdoors researchgate.netmdpi.com. Indoor levels in locations such as school classrooms and subway stations have been measured at concentrations an order of magnitude higher than those observed in outdoor air researchgate.net. For instance, indoor concentrations in schools were observed in the range of 10–15 ng/m³ mdpi.com. This disparity is attributed to the prevalent use of personal care and cleaning products in enclosed spaces, coupled with limited air dispersion researchgate.net. In outdoor environments, the highest concentrations are typically found in busy urban streets researchgate.net. Studies have confirmed that the compound is predominantly found in the smallest particulate matter fraction, specifically particles with a diameter of less than 0.5 μm researchgate.net.
Table 1: Concentration of Methyl Dihydrojasmonate in Air Particulate Matter
| Environment | Particulate Matter Fraction | Concentration Range (ng/m³) | Location Example |
|---|---|---|---|
| Indoor | PM2.5 | 10 - 15 | Primary School Classrooms mdpi.com |
| Outdoor | PM2.5 | Significantly lower than indoor levels | Urban Streets researchgate.net |
Wastewater and Sewage Sludge
Given its use in rinse-off products like shampoos and soaps, methyl dihydrojasmonate is frequently introduced into the aquatic environment via wastewater nih.gov. It is a commonly detected organic micropollutant in the influent of wastewater treatment plants (WWTPs) mdpi.comupc.edu. One study reported it as one of the most abundant compounds in wastewater influent, with concentrations around 3.5 µg/L mdpi.com.
While WWTPs can reduce its concentration, removal is often incomplete. Studies have shown removal rates of approximately 50-60%, indicating that a significant portion can pass through treatment systems upc.eduupc.edu. Consequently, methyl dihydrojasmonate has been detected in the final effluent of WWTPs nih.govupc.edu. Due to its chemical properties, a portion of the compound partitions from the water phase into the solid phase during treatment, leading to its accumulation in sewage sludge nih.gov. Methodologies have been developed for screening endocrine-active contaminants in sewage sludge that use methyl dihydrojasmonate as a validation compound, confirming its relevance in this matrix nih.gov.
Table 2: Methyl Dihydrojasmonate in Wastewater Treatment
| Matrix | Concentration | Removal Efficiency | Source |
|---|---|---|---|
| Wastewater Influent | ~3.5 µg/L | N/A | mdpi.com |
| Wastewater Effluent | Detected in grab samples | 50-60% | nih.govupc.eduupc.edu |
| Sewage Sludge | Present | N/A | nih.gov |
Surface Water and Sediments
The discharge of treated wastewater is a primary pathway for methyl dihydrojasmonate to enter surface waters nih.gov. The compound has been detected in rivers and channels, particularly those impacted by WWTP discharges and agricultural run-off researchgate.netdphen1.com. A study in Denmark found methyl dihydrojasmonate in surface water samples, where its presence was associated with run-off from agricultural areas, suggesting multiple entry pathways into the environment dphen1.com. Its persistence in surface water highlights the limitations of current wastewater management practices in completely removing such emerging contaminants researchgate.net.
Soil
The primary routes for methyl dihydrojasmonate to enter the terrestrial environment are through the use of treated wastewater for agricultural irrigation and the application of sewage sludge (biosolids) as a soil fertilizer epa.govnih.gov. It is listed among emerging pollutants found in agricultural waters used for irrigation nih.gov. Once in the soil, there is potential for these contaminants to be absorbed by plants aguanet.com.mx. Studies have shown that pollutants like methyl dihydrojasmonate can be translocated from the soil into crops, which may then be transferred to consumers epa.govnih.gov.
Persistence and Migration in the Environment
Specific data on the environmental half-life and degradation rates of methyl dihydrojasmonate are limited perfumersapprentice.commedchemexpress.com. However, its consistent detection in wastewater effluent and surface waters indicates a degree of persistence in aquatic systems upc.eduupc.eduresearchgate.net. The compound's partial removal during wastewater treatment suggests it is not readily biodegradable under the conditions present in conventional WWTPs upc.edu.
Its migration in the environment is governed by its physicochemical properties. As a semi-volatile compound, it can partition between air, water, and solid phases. This is evidenced by its presence in the gas phase and adsorbed to particulate matter in the atmosphere researchgate.net. Its detection in soil and potential uptake by plants demonstrates its mobility and persistence in the terrestrial environment following application of reclaimed water or biosolids epa.govnih.gov. Furthermore, some safety data sheets classify the compound as toxic to aquatic life with long-lasting effects, which implies a significant level of environmental persistence perfumersapprentice.com.
Contribution to Organic Aerosol Formation
As a volatile chemical product (VCP), methyl dihydrojasmonate contributes to the pool of organic compounds in the atmosphere, particularly indoors tandfonline.comtandfonline.com. The use of fragranced personal care and cleaning products leads to its emission, where it can exist in the gas phase or partition onto existing particulate matter mdpi.com. In studies of indoor air quality, the molecular formula corresponding to methyl dihydrojasmonate (C₁₃H₂₂O₃) has been detected, linking its presence to human occupation and the use of personal care products tandfonline.comtandfonline.com. Its concentration in indoor PM2.5 has been shown to correlate with the total organic carbon content of the aerosols, indicating it is a notable component of indoor organic particulate matter mdpi.com. Fragrance compounds are recognized as potential precursors for the formation of secondary organic aerosols (SOA) through oxidation processes in the atmosphere, and research is ongoing to better understand their specific role and impact mdpi.comresearchgate.netdntb.gov.ua.
Toxicological and Biological Safety Research of Methyl Dihydrojasmonate
Acute Toxicity Studies (Oral and Dermal)
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single exposure or multiple exposures within a 24-hour period. For Methyl dihydrojasmonate, studies have focused on oral and dermal routes of administration, primarily in animal models, to establish its short-term toxicity profile.
Research findings indicate a low order of acute toxicity for Methyl dihydrojasmonate. In oral toxicity studies using rats, the LD50 (the dose lethal to 50% of the test animals) was found to be greater than 5,000 mg/kg of body weight. selleckchem.comewg.orgnih.gov Similarly, dermal toxicity studies conducted on rabbits also established an LD50 of greater than 5,000 mg/kg. ewg.orgwikipedia.org These results suggest that large single doses are required to produce lethal effects, classifying the compound as having low acute toxicity via both oral and dermal contact.
Table 1: Acute Toxicity of Methyl Dihydrojasmonate
| Exposure Route | Species | LD50 (Lethal Dose, 50%) |
|---|---|---|
| Oral | Rat | > 5,000 mg/kg |
| Dermal | Rabbit | > 5,000 mg/kg |
Developmental Toxicity Evaluations
Developmental toxicity evaluations aim to identify any adverse effects on a developing organism that may result from exposure to a substance before conception, during prenatal development, or postnatally until puberty. A key study assessed the potential developmental toxicity of Methyl dihydrojasmonate in Sprague-Dawley rats. researchgate.netsemanticscholar.org
In this study, pregnant rats were administered Methyl dihydrojasmonate orally at dosages of 0, 40, 80, or 120 mg/kg/day during gestational days 7-20. researchgate.netsemanticscholar.org No maternal or fetal deaths were reported during the study. At the highest dose (120 mg/kg/day), some maternal clinical signs were observed, including an increased incidence of sparse hair coat and an ungroomed appearance, as well as reduced body weight gain and feed consumption. researchgate.netsemanticscholar.org
However, the study found no adverse effects on litter parameters or any fetal gross external, soft tissue, or skeletal changes attributable to Methyl dihydrojasmonate at any dose level. researchgate.netsemanticscholar.org Based on these findings, the maternal No-Observable-Adverse-Effect-Level (NOAEL) was established at 80 mg/kg/day, and the developmental NOAEL was determined to be equal to or greater than 120 mg/kg/day. researchgate.netsemanticscholar.org The researchers concluded that under the conditions of this study, Methyl dihydrojasmonate is not a developmental toxicant in rats. researchgate.netsemanticscholar.org
Table 2: Developmental Toxicity Study of Methyl Dihydrojasmonate in Rats
| Parameter | Dosage Groups (mg/kg/day) | Key Findings |
|---|---|---|
| Maternal Toxicity | 0, 40, 80, 120 | Effects (e.g., reduced weight gain) observed at 120 mg/kg/day. NOAEL: 80 mg/kg/day. researchgate.netsemanticscholar.org |
| Developmental Toxicity | 0, 40, 80, 120 | No treatment-related effects on fetuses. NOAEL: ≥ 120 mg/kg/day. researchgate.netsemanticscholar.org |
Investigations into Potential Endocrine Disrupting Effects
Endocrine disruptors are chemicals that can interfere with the body's endocrine (or hormone) system. regulations.govnih.gov Such interference can lead to adverse developmental, reproductive, neurological, and immune effects. regulations.govfoodb.ca To date, specific and comprehensive studies evaluating Methyl dihydrojasmonate for endocrine-disrupting activity have not been widely published in peer-reviewed literature.
The U.S. Environmental Protection Agency (EPA) has conducted literature searches for a group of related compounds, including jasmonates, using terms such as “endocrine,” “estrogen,” and “androgen,” indicating that this is an area of regulatory interest. foreverest.net However, the results of these specific searches concerning Methyl dihydrojasmonate's endocrine activity are not detailed in the available documents.
Some research has identified Methyl dihydrojasmonate (also known as hedione) as a ligand for the human vomeronasal type 1 receptor (VN1R1), which is expressed in areas of the brain that may modulate the secretion of sex hormones in a gender-specific manner. researchgate.net This interaction suggests a potential pathway for influencing hormonal systems, though it does not classify the substance as an endocrine disruptor. Further research is required to determine whether Methyl dihydrojasmonate has any clinically relevant endocrine-disrupting effects in mammalian systems.
Cellular and Molecular Responses in Mammalian Systems
Apoptosis is a form of programmed cell death, a crucial process for removing old or damaged cells. Research has shown that Methyl dihydrojasmonate and related jasmonate compounds can selectively induce apoptosis in various human and mouse cancer cell lines without similarly affecting normal cells. foreverest.net This pro-apoptotic activity has been observed in leukemia, lung, breast, and prostate cancer cells. foreverest.net The ability of these compounds to suppress cancer cell proliferation and induce cell death has positioned them as subjects of interest in oncology research. foreverest.net
One of the key mechanisms underlying the apoptotic action of Methyl dihydrojasmonate involves a direct effect on mitochondria. foreverest.net Mitochondria play a central role in regulating cell death pathways. The mitochondrial permeability transition pore (MPTP) is a protein complex in the inner mitochondrial membrane which, under certain pathological conditions, can open. This opening leads to a loss of the mitochondrial membrane potential, swelling of the organelle, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Studies have demonstrated that Methyl dihydrojasmonate can trigger the opening of the mitochondrial permeability transition-pore complex, thereby initiating the cascade of events that leads to apoptosis. foreverest.net
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. While they have important roles in cell signaling, excessive amounts of ROS can lead to oxidative stress, cellular damage, and the induction of apoptosis. Research indicates that the cytotoxic effects of Methyl dihydrojasmonate in cancer cells are associated with an increased expression of ROS. foreverest.net For instance, in human lung adenocarcinoma cells, Methyl dihydrojasmonate-induced apoptosis was linked to the generation of hydrogen peroxide (H₂O₂), which in turn led to an increase in pro-apoptotic proteins. This suggests that the induction of oxidative stress is a significant component of the compound's mechanism of action in cancer cells. foreverest.net
Modulation of Antioxidant Defense and Inflammatory Biomarkers
Methyl dihydrojasmonate has demonstrated significant activity in modulating the body's antioxidant and inflammatory responses. Studies indicate that its anti-inflammatory properties may be linked to its ability to bolster antioxidant defenses and stabilize cellular membranes nih.gov.
In experimental models of arthritis in rats, methyl jasmonate treatment was found to decrease inflammation and oxidative stress in both the brain and liver mdpi.comresearchgate.net. The compound prevented arthritis-induced increases in nitrites, lipid peroxides, and reactive oxygen species (ROS) researchgate.net. Furthermore, it counteracted the decline in the activities of crucial antioxidant enzymes such as catalase and superoxide (B77818) dismutase (SOD), and restored glutathione (B108866) (GSH) levels researchgate.net. This suggests that methyl dihydrojasmonate enhances the capacity of ROS scavenging mechanisms mdpi.com.
The anti-inflammatory action of methyl dihydrojasmonate is also mediated through the inhibition of key inflammatory pathways. Research has shown that it can suppress the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) nih.gov. This is achieved, in part, by targeting the NF-κB (nuclear factor kappa B) pathway, a central regulator of the inflammatory response nih.govnih.gov. By inhibiting NF-κB, methyl dihydrojasmonate can downregulate the expression of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) nih.govnih.gov.
Table 1: Effects of Methyl Dihydrojasmonate on Antioxidant and Inflammatory Markers
| Biomarker | Effect | Observed Outcome |
|---|---|---|
| Superoxide Dismutase (SOD) | Increased Activity | Enhanced antioxidant defense mdpi.com |
| Catalase (CAT) | Increased Activity | Improved scavenging of hydrogen peroxide researchgate.netmdpi.com |
| Glutathione (GSH) | Increased Levels | Strengthened cellular antioxidant capacity researchgate.netmdpi.com |
| Malondialdehyde (MDA) | Decreased Levels | Reduced lipid peroxidation and oxidative damage mdpi.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased Levels | Reduced pro-inflammatory signaling nih.gov |
| Interleukin-1beta (IL-1β) | Decreased Levels | Diminished inflammatory response nih.gov |
| NF-κB | Inhibited Activity | Suppression of central inflammatory pathway nih.govnih.gov |
| Cyclooxygenase-2 (COX-2) | Decreased Expression | Reduced synthesis of inflammatory prostaglandins (B1171923) nih.gov |
Neurotransmitter Regulation and Neuronal Regeneration
The influence of methyl dihydrojasmonate extends to the central nervous system, where it has been shown to regulate neurotransmitter systems and promote neuronal health mdpi.comnih.gov. As an adaptogen, it can modulate the synthesis and activity of various neurotransmitters that are crucial for behavior and physiological function nih.gov.
Studies have indicated that methyl dihydrojasmonate enhances both serotonergic and noradrenergic neurotransmission nih.gov. It appears to act as an agonist at 5-HT1 receptors, which would facilitate the effects of serotonin (B10506), a key neurotransmitter in mood regulation nih.gov. Furthermore, research has demonstrated that it can significantly reduce the activity of acetylcholinesterase in the brains of mice. This inhibition leads to increased levels of acetylcholine (B1216132), a neurotransmitter vital for learning and memory processes nih.gov. There is also evidence for its modulation of the broader monoaminergic system, including adrenaline and dopamine (B1211576) nih.gov.
In addition to regulating neurotransmitters, methyl dihydrojasmonate has shown potential in protecting and regenerating neurons. In studies involving mice subjected to stress, the compound was found to reduce the extent of neuronal damage in key brain regions like the hippocampus irbm.com. Specifically, it increased neuronal density in the pyramidal layer of the CA3 region and the sub-granular layer of the dentate gyrus, areas critical for memory and mood irbm.com. This neuroprotective effect suggests a potential to reverse stress-induced neurodegeneration nih.govnih.gov.
Behavioral and Neurochemical Functions in Animal Models
The neurochemical effects of methyl dihydrojasmonate translate into observable behavioral changes in animal models, where it has been studied for its impact on anxiety, aggression, depression, and memory mdpi.comnih.gov.
Anxiety and Depression: In models of depression, such as the forced swim test, methyl dihydrojasmonate has been shown to have antidepressant-like effects nih.gov. Its ability to enhance serotonergic and noradrenergic pathways likely contributes to these outcomes nih.gov.
Aggression: Research suggests that methyl dihydrojasmonate can modulate aggressive behaviors. This is potentially linked to its interaction with the serotonin system, as reduced serotonin levels have been associated with increased aggression nih.gov. By acting on 5-HT1 receptors, it may help to normalize serotonergic function and temper aggressive responses nih.govnih.gov.
Memory and Cognition: Methyl dihydrojasmonate has demonstrated memory-enhancing properties in various animal studies nih.gov. For instance, it has been shown to improve memory performance in mice exposed to chronic stress and to attenuate memory deficits in models of neuroinflammation nih.govnih.gov. This cognitive enhancement is consistent with its observed effects on increasing acetylcholine levels and protecting neurons in the hippocampus, a brain region central to memory formation nih.govnih.govnih.gov.
Table 2: Summary of Behavioral Modifications of Methyl Dihydrojasmonate in Animal Models
| Behavioral Aspect | Animal Model | Observed Effect | Potential Mechanism |
|---|---|---|---|
| Anxiety | Mice | Anxiolytic-like effects | Modulation of GABAergic and serotonergic systems irbm.com |
| Depression | Mice (Forced Swim Test) | Antidepressant-like activity | Enhancement of serotonergic and noradrenergic transmission nih.gov |
| Aggression | Rodents | Reduction in aggressive behavior | Agonism at 5-HT1 receptors nih.govnih.gov |
| Memory | Mice (Y-maze, Stress models) | Improved spatial and working memory | Increased acetylcholine levels, neuroprotection in the hippocampus nih.govnih.gov |
Studies on Metabolic Pathways in Mammals
While methyl dihydrojasmonate's effects on cellular signaling and neurochemistry have been investigated, comprehensive studies detailing its specific metabolic pathways, including biotransformation, lipid transport, and fatty acid metabolism within mammalian systems, are not extensively documented in publicly available research. The primary focus of metabolic studies involving this compound has been in plant physiology, where jasmonates are key signaling molecules involved in defense and development. In plants, methyl jasmonate is known to be metabolized into its active form, jasmonoyl-isoleucine (JA-Ile), and transported via vascular processes nih.gov.
Research on the direct impact of methyl dihydrojasmonate on lipid metabolism in mammals is limited. While general principles of lipid transport and fatty acid metabolism are well-understood, involving processes like the formation of chylomicrons for transport and beta-oxidation for energy production, the specific interactions and metabolic fate of methyl dihydrojasmonate within these pathways remain an area for future investigation.
Influence on Steroid Synthesis and Ovarian Development
Emerging research indicates that methyl dihydrojasmonate may act as an environmental endocrine-disrupting chemical (EDC), with significant effects on steroid synthesis and ovarian function. A recent study highlighted its potential role in the pathogenesis of Polycystic Ovary Syndrome (PCOS) nih.gov.
In a study involving female mice, long-term exposure to methyl dihydrojasmonate was found to induce a PCOS-like phenotype, characterized by irregular estrus cycles and disturbed ovarian development nih.gov. The compound led to increased serum testosterone (B1683101) and insulin (B600854) resistance. Metabonomic sequencing of blood samples from obese PCOS patients also revealed significantly increased levels of serum methyl dihydrojasmonate, suggesting a potential association nih.gov.
At the molecular level, methyl dihydrojasmonate was shown to directly alter the expression of key genes involved in ovarian steroidogenesis.
Table 3: Influence of Methyl Dihydrojasmonate on Ovarian Steroid Synthesis Gene Expression in Mice
| Gene | Function | Effect of MDJ Treatment |
|---|---|---|
| StAR (Steroidogenic acute regulatory protein) | Cholesterol transport into mitochondria | Increased Expression nih.gov |
| Cyp17a1 | Androgen synthesis | Increased Expression nih.gov |
| Hsd3b1 | Steroid hormone synthesis | Increased Expression nih.gov |
| Lhcgr (Luteinizing hormone/choriogonadotropin receptor) | LH signaling, androgen production | Increased Expression nih.gov |
| Cyp19a1 (Aromatase) | Conversion of androgens to estrogens | Decreased Expression nih.gov |
The upregulation of genes responsible for androgen synthesis (StAR, Cyp17a1, Hsd3b1) combined with the downregulation of aromatase (Cyp19a1), the enzyme that converts androgens to estrogens, creates a hormonal environment conducive to hyperandrogenism, a key feature of PCOS nih.gov. These findings suggest that methyl dihydrojasmonate can disrupt the delicate balance of steroid hormone production in the ovary, potentially contributing to reproductive disorders.
Q & A
What are the standard laboratory synthesis pathways for MDJ, and what catalytic systems are optimized for high stereochemical purity?
Answer: MDJ is synthesized via a multi-step process starting with the alkali-catalyzed condensation of cyclopentanone and valeraldehyde to form 2-pentyl-2-cyclopentenone, followed by isomerization using n-butanol . Subsequent catalytic hydrogenation with Pd/C in methanol yields MDJ, with cis/trans isomer ratios controlled by reaction conditions (e.g., solvent polarity, temperature) . For stereochemical enrichment, bromination/dehydrobromination steps with N-bromosuccinimide and triethylamine are employed to isolate cis-MDJ .
How can researchers characterize MDJ’s structural and stereochemical properties using advanced analytical techniques?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~173 ppm) and stereochemistry (e.g., coupling constants for cis/trans isomers) .
- Gas Chromatography-Mass Spectrometry (GC-MS): MDJ diastereomers are resolved at distinct retention times (13.34 and 13.62 min) with characteristic fragment ions (m/z 83, 153) .
- Infrared Spectroscopy (IR): Strong C=O stretching at 1737 cm⁻¹ confirms ester groups .
What experimental designs are recommended for evaluating MDJ’s effects on plant secondary metabolite biosynthesis?
Answer:
- Cell Suspension Cultures: Use plant models like Glycyrrhiza inflata or Paris polyphylla var. yunnanensis. Optimize MDJ concentration (e.g., 50–200 μM) and exposure duration (24–72 hours) to balance growth inhibition and metabolite induction .
- Analytical Methods: Quantify metabolites (e.g., polyphyllins, flavonoids) via HPLC or LC-MS. For Paris polyphylla, transcriptome-metabolome integration identifies upregulated genes (e.g., CYP450s, UGTs) linked to saponin biosynthesis .
How do multi-omics approaches resolve contradictions in MDJ’s dual role as a growth inhibitor and metabolic enhancer in plants?
Answer: Integrated transcriptome-metabolome analysis in Paris polyphylla revealed that MDJ suppresses auxin-related genes (e.g., ARF, SAUR) while activating jasmonate signaling (MYC2, JAZ), redirecting resources from growth to defense metabolite (polyphyllin) synthesis . Time-course experiments and hormone profiling (e.g., LC-MS for JA-Ile conjugates) are critical to decouple these effects .
What receptor-level mechanisms explain MDJ’s insect repellent activity, and how does it compare to DEET in laboratory assays?
Answer: MDJ activates the DEET-sensitive odorant receptor CquiOR136 in Culex quinquefasciatus, confirmed by electrophysiological assays (e.g., Xenopus oocyte heterologous expression) . In 6-hour repellency assays, 5% MDJ formulations show efficacy comparable to DEET but require formulation optimization (e.g., microemulsions) to extend residual activity .
What strategies improve MDJ’s bioavailability and stability in pharmacological studies?
Answer: Oil-in-water microemulsions (e.g., lecithin-based surfactants) enhance aqueous solubility and controlled release. Key parameters include droplet size (<50 nm via dynamic light scattering) and encapsulation efficiency (>90% via UV-Vis spectroscopy) . For cancer studies, glycosylation or nanoparticle conjugation improves cellular uptake .
How can researchers separate and quantify MDJ’s stereoisomers, and why is this critical for bioactivity studies?
Answer:
- Chiral GC or HPLC: Use β-cyclodextrin columns to resolve cis/trans isomers. Cis-MDJ exhibits higher repellent activity due to optimal receptor binding .
- Quantitative NMR (qNMR): Integrate peak areas for isomer ratios, validated against chiral standards .
How does MDJ differ from jasmonic acid (JA) in modulating plant stress signaling pathways?
Answer: Unlike JA, MDJ lacks the pentenyl side chain, reducing susceptibility to β-oxidation and prolonging activity. In Arabidopsis, MDJ conjugates to isoleucine via JAR1 enzymes, but with lower affinity than JA, altering spatial signaling patterns. Mutant studies (jar1-1) and isotope-labeled tracing clarify transport dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
